molecular formula C3H6Na2O2 B12657984 Disodium propane-1,2-diolate CAS No. 94006-28-7

Disodium propane-1,2-diolate

Cat. No.: B12657984
CAS No.: 94006-28-7
M. Wt: 120.06 g/mol
InChI Key: ZDXIWKQVLWFXOE-UHFFFAOYSA-N
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Description

Disodium propane-1,2-diolate is a chemical compound with the molecular formula C3H6Na2O2. It is a derivative of propane-1,2-diol, where the hydroxyl groups are replaced by sodium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium propane-1,2-diolate can be synthesized through the reaction of propane-1,2-diol with sodium metal or sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

C3H8O2+2NaC3H6Na2O2+H2\text{C3H8O2} + 2\text{Na} \rightarrow \text{C3H6Na2O2} + \text{H2} C3H8O2+2Na→C3H6Na2O2+H2

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Disodium propane-1,2-diolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to propane-1,2-diol.

    Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can react with this compound under mild conditions.

Major Products Formed

Scientific Research Applications

Disodium propane-1,2-diolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium propane-1,2-diolate involves its ability to donate sodium ions and interact with various molecular targets. It can participate in redox reactions, act as a nucleophile in substitution reactions, and form complexes with metal ions. These interactions are crucial for its applications in different fields .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: The parent compound with hydroxyl groups instead of sodium atoms.

    Disodium 1,2-propanediolate: Another sodium derivative with similar properties.

Uniqueness

Disodium propane-1,2-diolate is unique due to its enhanced reactivity and ability to participate in a wide range of chemical reactions. Its sodium atoms make it a strong nucleophile and a versatile reagent in organic synthesis .

Properties

CAS No.

94006-28-7

Molecular Formula

C3H6Na2O2

Molecular Weight

120.06 g/mol

IUPAC Name

disodium;propane-1,2-diolate

InChI

InChI=1S/C3H6O2.2Na/c1-3(5)2-4;;/h3H,2H2,1H3;;/q-2;2*+1

InChI Key

ZDXIWKQVLWFXOE-UHFFFAOYSA-N

Canonical SMILES

CC(C[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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